molecular formula C12H22O11 B11830080 4-O-beta-d-mannopyranosyl-d-glucose

4-O-beta-d-mannopyranosyl-d-glucose

Cat. No.: B11830080
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-GFRRCQKTSA-N
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Description

Structural Context within Disaccharides and Complex Carbohydrates

4-O-beta-D-mannopyranosyl-D-glucose is a disaccharide in which a D-mannopyranose unit is linked to a D-glucopyranose unit via a β-(1→4) glycosidic bond. nih.gov This specific linkage, where the anomeric carbon of mannose is connected to the hydroxyl group at the C4 position of glucose in a beta configuration, is a critical determinant of its chemical and physical properties. This structure is a fundamental component of more complex carbohydrates, such as glucomannans, which are heteropolysaccharides found in the cell walls of plants and as extracellular matrices in some microbes. In these larger polysaccharides, residues of D-mannose (B1359870) and D-glucose (B1605176) are often arranged in an alternating pattern, contributing to the structural integrity of the cell wall. The β-(1→4) linkage provides a degree of resistance to enzymatic hydrolysis when compared to α-linked disaccharides, a key factor in its biodegradability and interactions with specific enzymes.

Significance in Glycobiology Research Paradigms

The study of this compound and the β-mannosidic linkage is crucial in glycobiology. The β-mannosyl unit is an essential component of various naturally occurring and biologically active oligosaccharides and glycopeptides. acs.org For instance, β-mannosides are key constituents of the primary cell walls of plants and are found at the branch-points of asparagine-linked glycopeptides (N-glycans). nih.gov The specific structure of these N-glycans can define the unique effector function of antibodies. nih.gov

Furthermore, this disaccharide and related structures are involved in various metabolic pathways. In some bacteria, such as Bacteroides fragilis, an enzyme named 4-O-beta-D-mannosyl-D-glucose phosphorylase is part of a mannan (B1593421) catabolic pathway that breaks down this disaccharide into D-glucose and alpha-D-mannose 1-phosphate, feeding into glycolysis. uniprot.orgwikipedia.org The study of such pathways provides insights into how gut microbes utilize complex carbohydrates.

Historical Perspectives on Discovery and Initial Characterization

The history of carbohydrates dates back to the mid-nineteenth century, with the isolation and characterization of several monosaccharides like glucose, fructose (B13574), and mannose. byjus.com The German chemist Emil Fischer made significant contributions, including the synthesis of phenylhydrazine, which he used to form crystalline phenylosazones with carbohydrates, a key step in their identification. byjus.com The discovery of glucose is attributed to Andreas Marggraf in 1747 from raisins, and it was later distinguished from cane sugar by Johann Tobias Lowitz in 1792. wikipedia.org The name "mannose" is derived from "manna," a substance described in the Bible, from which mannitol (B672) was first isolated. wikipedia.org

The specific disaccharide, this compound, was identified as a constituent of more complex polysaccharides. Its characterization became possible with the development of analytical techniques capable of elucidating the specific linkages between monosaccharide units. The discovery of enzymes that specifically act on this disaccharide, such as 4-O-beta-D-mannosyl-D-glucose phosphorylase, further solidified its identity and biological relevance. wikipedia.orgebi.ac.uk The ongoing exploration of microbial metabolic pathways continues to reveal the roles of such disaccharides in nature. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1

InChI Key

DKXNBNKWCZZMJT-GFRRCQKTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Microbial Sources and Ecological Niches

The primary source of 4-O-beta-d-mannopyranosyl-d-glucose in nature is through the enzymatic breakdown of more complex polysaccharides, such as mannans and glucomannans. These polysaccharides are abundant in plant cell walls and other sources, making them a key nutritional substrate for various microbes.

The human gut is a major habitat where the degradation of complex carbohydrates occurs, leading to the release of smaller oligosaccharides like this compound.

Bacteroides fragilis, a prominent member of the human gut microbiota, is known to possess the genetic and enzymatic machinery to utilize complex carbohydrates. Research has identified an operon in the genome of Bacteroides fragilis NCTC 9343, encompassing the genes BF0771-BF0774, which is involved in the metabolism of manno-oligosaccharides. While direct isolation of this compound from B. fragilis cultures is not extensively documented, the presence of these gene clusters strongly implies its role as an intermediate in the catabolism of mannans.

Ruminococcus albus, another key cellulolytic bacterium found in the rumen of herbivores and the human gut, is well-adapted to degrade plant-based polysaccharides. While its primary role is in cellulose (B213188) degradation, many strains also exhibit mannan-degrading capabilities. The enzymatic breakdown of glucomannans by R. albus would theoretically yield this compound, although specific studies focusing on the isolation of this particular disaccharide from this species are limited.

Several other bacterial species within the gut microbiota are implicated in the production and metabolism of this compound. These bacteria often possess a suite of carbohydrate-active enzymes (CAZymes), including β-mannanases and β-glucosidases, which are essential for breaking down mannans and related polysaccharides. The degradation of these complex carbohydrates results in a variety of smaller oligosaccharides, with this compound being a key product.

Bacterial Phylum/GenusRelevance to this compound Metabolism
BacteroidetesPossess diverse polysaccharide utilization loci (PULs) for mannan (B1593421) degradation.
FirmicutesIncludes many species with mannanolytic enzyme systems.
ActinobacteriaSome species are known to produce mannan-degrading enzymes.

Microbial extracellular polysaccharides (EPS) are complex carbohydrate polymers secreted by microorganisms into their environment. While some bacteria produce mannans as part of their EPS, this compound is more commonly associated with the degradation of environmental polysaccharides rather than being a primary structural component of microbial EPS. However, it can be transiently present in the extracellular matrix as an intermediate during the breakdown of mannan-rich substrates by microbial consortia.

Identification in Gut Microbiota Species

Eukaryotic Organismal Presence

The direct presence of free this compound in eukaryotic organisms is not well-documented. Instead, its constituent monosaccharides, mannose and glucose, are fundamental to eukaryotic biology. Mannose is a key component of N-linked glycans, which are essential for protein folding and cell-cell recognition. Glucose is the primary source of energy for most eukaryotic cells. The disaccharide itself is more relevant in the context of the digestion of plant-derived polysaccharides by herbivores or omnivores, where it is a product of microbial activity in the digestive tract.

Constituent in Plant Cell Wall Components (e.g., Glucomannans)

The disaccharide this compound is a fundamental repeating unit in glucomannans, a type of hemicellulose found in the cell walls of various plants. Glucomannans are heteropolysaccharides composed of a backbone of β-(1→4) linked d-mannose (B1359870) and d-glucose (B1605176) residues. The ratio of mannose to glucose can vary depending on the plant source. For instance, konjac glucomannan (B13761562) has a mannose to glucose ratio of approximately 1.6:1. scionresearch.com

The structural integrity and physical properties of plant cell walls are significantly influenced by the presence and arrangement of these glucomannan polymers. The β-(1→4) linkage between the mannose and glucose units imparts a specific conformation to the polysaccharide chain, contributing to its interaction with other cell wall components like cellulose and lignin. While often present in smaller quantities compared to cellulose, glucomannans play a crucial role in the architecture and function of the plant cell wall. In hardwoods like poplar, glucomannan can constitute up to 5% of the secondary cell wall. scionresearch.com

The table below summarizes the occurrence of glucomannans and the respective mannose-to-glucose ratios in different plant sources.

Plant SourceMannose:Glucose RatioReference
Konjac (Amorphophallus konjac)1.5-2.0 : 1 scionresearch.com
Poplar (Populus spp.)2 : 1 scionresearch.com

Detection in Fungal Metabolites (e.g., Ustilago species, Geotrichum candidum)

Beyond the plant kingdom, this compound is also found as a structural component of glycolipids produced by certain fungi. Notably, it forms the core of ustilipids, which are acylated β-d-mannopyranosyl d-erythritols isolated from species like Ustilago maydis and Geotrichum candidum. nih.govresearchgate.net In these compounds, the d-glucose moiety of the disaccharide is replaced by d-erythritol. The fundamental linkage, however, remains the 4-O-β-d-mannopyranosyl connection to a polyol.

Research on cultures of Ustilago maydis and Geotrichum candidum has led to the isolation and characterization of these complex glycolipids. nih.govresearchgate.net The mannose residue in these structures is often acylated with various fatty acids. nih.gov The discovery of this disaccharide derivative in fungal metabolites highlights the diverse metabolic pathways that utilize this compound as a building block. Geotrichum candidum is a versatile fungus with various biotechnological applications, including its role in the dairy industry and its ability to produce a range of enzymes. mdpi.com

The following table outlines the fungal species and the specific class of metabolites where the 4-O-beta-d-mannopyranosyl moiety has been identified.

Fungal SpeciesMetabolite ClassReference
Ustilago maydisUstilipids nih.govresearchgate.net
Geotrichum candidumUstilipids nih.govresearchgate.net

Integration within Complex Glycoconjugates (e.g., Glycosphingolipids)

The significance of this compound extends to its incorporation into even more complex molecules known as glycoconjugates. While direct evidence for its presence in mammalian glycosphingolipids is not as prevalent as other sugars, the enzymatic machinery for its synthesis and degradation exists in various organisms, suggesting its potential role in more intricate structures.

For instance, the enzyme 4-O-beta-d-mannosyl-d-glucose phosphorylase, which catalyzes the reversible phosphorolysis of this compound, has been identified in bacteria such as Bacteroides fragilis and Roseburia hominis. uniprot.orguniprot.orgwikipedia.org The existence of such enzymes points to a metabolic pathway for this disaccharide, which is often a part of the breakdown of larger mannans. This catabolic pathway ultimately feeds into glycolysis. uniprot.org The presence of this disaccharide as a bacterial metabolite further underscores its role in the carbon cycle within microbial communities. nih.gov

The table below lists the enzymes and organisms involved in the metabolism of this compound.

EnzymeOrganismReference
4-O-beta-d-mannosyl-d-glucose phosphorylaseBacteroides fragilis uniprot.orgwikipedia.org
4-O-beta-d-mannosyl-d-glucose phosphorylaseRoseburia hominis uniprot.org

Biosynthesis and Enzymatic Formation Pathways

Enzymatic Synthesis Pathways

The creation of the β-mannosidic linkage is a significant challenge in carbohydrate chemistry. acs.org However, enzymes provide an efficient and highly specific means to achieve this. Two primary enzymatic strategies, employing phosphorylases and glycosyltransferases, have been identified for the synthesis of 4-O-beta-d-mannopyranosyl-d-glucose and related manno-oligosaccharides.

Phosphorylase-Catalyzed Synthesis

Glycoside phosphorylases (GPs) are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. rsc.org In the synthetic direction, a process known as reverse phosphorolysis, these enzymes can form a glycosidic bond between a sugar phosphate (B84403) donor and an acceptor molecule. rsc.orgiucr.org This method is a powerful tool for producing various manno-oligosaccharides, including this compound. acs.orgiucr.org

An enzyme specifically named 4-O-beta-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281) has been identified as part of a mannan (B1593421) catabolic pathway in the anaerobic bacterium Bacteroides fragilis. wikipedia.org This enzyme catalyzes the following reversible reaction:

4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate ⇌ D-glucose (B1605176) + α-D-mannose 1-phosphate wikipedia.org

Enzymes belonging to the Glycoside Hydrolase family 130 (GH130) are particularly notable for this activity. iucr.org They are frequently found in bacteria and are key to carbohydrate processing. nih.gov For instance, the β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase from Bacteroides thetaiotaomicron (BT1033) has been effectively used in the synthesis of Manβ1,4GlcNAc, a closely related compound found in the core structure of N-glycans. rsc.org

The utility of phosphorylases in synthesis is heavily dependent on their specificity for both the sugar phosphate donor and the acceptor substrate. The typical donor for the synthesis of β-mannosides is α-D-mannose-1-phosphate (α-Man-1P). rsc.org

The acceptor specificity can vary significantly among different phosphorylases, with some exhibiting a relaxed or broad substrate range, making them valuable biocatalytic tools. iucr.org

A phosphorylase from the bacterium Zobellia galactanivorans, which naturally targets β-1,3-mannoside linkages, can utilize various monosaccharides as acceptors in addition to mannose. nih.gov

The β-mannan-oligosaccharide phosphorylase RhMOP130A from the gut bacterium Roseburia hominis is active on manno-oligosaccharides with a degree of polymerization (DP) of 3 to 6, showing a slight preference for mannotriose (M3). researchgate.net However, it is inactive towards mannose or glucose as acceptors in the synthesis reaction. researchgate.net Its activity is also hindered by galactosyl substitutions on the acceptor. researchgate.net

The GH130 phosphorylase BT1033 from Bacteroides thetaiotaomicron uses N-acetyl-D-glucosamine (GlcNAc) as an acceptor but also shows promiscuity towards chemically modified GlcNAc acceptors. rsc.org

The table below summarizes the acceptor specificities of a representative phosphorylase.

Enzyme/OrganismAcceptor SubstratesInactive AcceptorsSource
RhMOP130A / Roseburia hominisMannotriose (M3), Mannotetraose (M4), Mannopentaose (M5)Mannose, Glucose, Galactosylated manno-oligosaccharides researchgate.net

Table 1: Acceptor substrate specificity of the β-mannan-oligosaccharide phosphorylase RhMOP130A.

Phosphorylases exert precise control over the stereochemistry of the newly formed glycosidic linkage. The synthesis of a β-mannoside from an α-D-mannose 1-phosphate donor is an inversion reaction. GH130 family phosphorylases achieve this stereochemical outcome through a single-displacement (SN2-like) reaction mechanism. iucr.orgnih.gov

Structural studies of a β-1,4-mannopyranosyl-chitobiose phosphorylase from the GH130 family revealed the key components of this mechanism. iucr.org

Catalytic Residue: A conserved aspartate residue (Asp104) acts as the general acid/base catalyst. iucr.org

Reaction Mechanism: The reaction proceeds in a single step where the acceptor's hydroxyl group attacks the anomeric carbon of the α-D-mannose 1-phosphate donor. This nucleophilic attack is assisted by the catalytic aspartate and displaces the phosphate leaving group from the opposite face, resulting in the inversion of the anomeric configuration from α to β. iucr.orgnih.gov The enzyme's active site architecture precisely orients both the donor and acceptor molecules to ensure the formation of the correct linkage, in this case, a β-(1→4) bond. iucr.org

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that transfer a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. nih.gov They are the primary enzymes responsible for the biosynthesis of polysaccharides in vivo. nih.gov The biosynthesis of glucomannan (B13761562), the parent polysaccharide of this compound, relies on the coordinated action of specific glycosyltransferases. oup.com

The synthesis of the β-(1→4)-linked backbone of mannans and glucomannans is catalyzed by mannan synthases. nih.gov These enzymes are members of the Cellulose (B213188) Synthase-Like A (CSLA) gene family, which is part of the larger CESA superfamily. oup.com For instance, a CSLA family member from guar (B607891) has been shown to synthesize mannans and glucomannans. oup.com These enzymes utilize nucleotide-activated sugars, such as GDP-mannose and potentially GDP-glucose, as donors and catalyze the formation of the β-(1→4) linkage to a growing polysaccharide chain. researchgate.net

In fungi, different families of mannosyltransferases, such as those from the KRE2/MNT1 family, are responsible for synthesizing the core-mannan structures of fungal cell walls, although these often involve α-(1→2) and α-(1→6) linkages rather than the β-(1→4) linkage. nih.gov The general mechanism for inverting glycosyltransferases, which would be required to form a β-linkage from an α-linked nucleotide-sugar like GDP-α-D-mannose, typically involves an SN2-like single displacement reaction, similar to that seen in phosphorylases. nih.gov

Genetic Determinants and Regulatory Elements in Biosynthesis

The biosynthesis of mannans and their constituent oligosaccharides is tightly regulated at the genetic level. The expression of the necessary enzymes is controlled by specific genes, often organized into functional clusters.

Identification of Gene Clusters Involved in Biosynthesis

In bacteria, genes for the catabolism of polysaccharides like mannan are frequently organized into co-regulated gene clusters, sometimes called polysaccharide utilization loci (PULs). These clusters often encode all the necessary machinery for breaking down the polysaccharide, including hydrolases, phosphorylases, transporters, and transcriptional regulators. researchgate.net

In the gut bacterium Cellulosilyticum ruminicola, a mannan degradation gene cluster was identified that contains a gene for a GH130 phosphorylase, alongside genes for a transporter system and a transcriptional regulator. researchgate.net

Similarly, studies on Caldanaerobius polysaccharolyticus revealed highly up-regulated gene clusters (Man5B and Man5A clusters) during growth on mannans. These clusters include genes for mannanases, transporters, and a GH130 glycoside phosphorylase. The expression of these clusters is controlled by a repressor protein from the LacI family. researchgate.net

In plants, the genes responsible for mannan biosynthesis are part of large gene families distributed throughout the genome.

CSLA Family: The genes encoding the primary mannan synthase enzymes belong to the Cellulose Synthase-Like A (CSLA) family. nih.gov

MSR Genes: Additional genes, such as the Mannan Synthesis-Related (MSR) gene identified in fenugreek and Arabidopsis, have been found to be involved in mannan biosynthesis. The MSR protein is localized to the Golgi apparatus, the site of polysaccharide synthesis in plant cells. nih.gov

The table below details examples of identified genes and gene clusters.

OrganismGene/Cluster NameEncoded Proteins/FunctionRegulatorSource
Cellulosilyticum ruminicolaMannan degradation clusterGH130 phosphorylase, TransporterNot specified researchgate.net
Caldanaerobius polysaccharolyticusMan5A/Man5B clustersGH130 phosphorylase, Mannanases, TransportersManR (LacI family repressor) researchgate.net
Arabidopsis thalianaCSLA gene familyMannan synthase (backbone synthesis)Not specified oup.comnih.gov
Arabidopsis thalianaAtMSR1Mannan synthesis-related proteinNot specified nih.gov
Aspergillus fumigatuscmsA/ktr4, cmsB/ktr7Mannosyltransferases (core-mannan synthesis)Not specified nih.gov

Table 2: Examples of genetic determinants involved in mannan metabolism and biosynthesis.

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The expression of enzymes involved in polysaccharide biosynthesis is tightly controlled at both the transcriptional and translational levels to ensure proper cell wall formation and carbohydrate storage. Although specific regulatory data for an enzyme producing this compound is not available, research on related mannan synthases and glycosyltransferases offers significant insights into these regulatory networks.

Transcriptional Regulation

Transcriptional control dictates the amount of messenger RNA (mRNA) produced from a gene, thereby controlling the potential amount of enzyme that can be synthesized. This regulation is primarily mediated by transcription factors that bind to specific DNA sequences in the promoter regions of target genes.

In the context of mannan biosynthesis in plants, which involves the creation of β-1,4-mannosyl linkages similar to that in this compound, several transcription factors have been identified. For example, in the model plant Arabidopsis thaliana, the expression of CELLULOSE SYNTHASE-LIKE A9 (CSLA9), a key mannan synthase, is directly regulated by a number of transcription factors. These include MYB46, a major regulator of secondary cell wall biosynthesis, as well as ANAC041 and bZIP1. These transcription factors can act as activators or repressors, binding to the CSLA9 promoter to either enhance or inhibit its transcription in response to developmental cues and environmental signals.

In bacteria, the regulation of mannan utilization genes provides another example of transcriptional control. In Bacillus sp. N16-5, a transcriptional repressor protein known as ManR controls the expression of a cluster of genes involved in mannan degradation and metabolism. The presence of manno-oligosaccharides, which would be products of mannan breakdown, can relieve this repression, allowing for the synthesis of the necessary enzymes. This type of regulation ensures that the enzymes are only produced when their substrate is available.

A summary of key transcriptional regulators of mannan synthase and related enzymes is presented in the table below.

Regulated Gene/OperonOrganismTranscription Factor(s)Regulatory Effect
CSLA9 (Mannan Synthase)Arabidopsis thalianaMYB46, ANAC041, bZIP1Activation
Mannan Utilization OperonBacillus sp. N16-5ManRRepression

Translational Regulation

Translational regulation controls the rate at which mRNA is translated into protein, providing another layer of control over enzyme levels. This can occur through various mechanisms, including the modification of translation initiation factors, the presence of regulatory elements within the mRNA itself, and the sequestration of mRNAs into storage granules.

General mechanisms of translational control in eukaryotes, particularly in plants, are well-documented, although specific examples for mannosyltransferases are limited. The phosphorylation of eukaryotic initiation factor 2 (eIF-2) is a common regulatory mechanism that can globally reduce protein synthesis in response to stress. When phosphorylated, eIF-2 is unable to initiate translation, thereby preventing the synthesis of most proteins, including biosynthetic enzymes.

Furthermore, the 5' untranslated region (5' UTR) of mRNAs can contain upstream open reading frames (uORFs) that can modulate the translation of the main protein-coding sequence. The presence and context of these uORFs can significantly impact the efficiency of translation of the downstream gene.

Due to the absence of direct research on the translational regulation of an enzyme specific to this compound synthesis, the table below summarizes general translational control mechanisms that are likely to be involved.

Regulatory MechanismDescriptionPotential Impact on Biosynthetic Enzymes
Phosphorylation of eIF-2Inhibits the initiation of translation.General downregulation of enzyme synthesis under stress conditions.
Upstream Open Reading Frames (uORFs)Short coding sequences in the 5' UTR that can modulate translation of the main ORF.Fine-tuning of enzyme levels in response to specific signals.
mRNA SequestrationReversible storage of mRNAs in stress granules, halting their translation.Pausing of enzyme synthesis during unfavorable environmental conditions.

Catabolism and Metabolic Fate

Enzymology of 4-O-beta-D-Mannopyranosyl-D-Glucose Degradation

The primary enzymatic activity responsible for the degradation of this compound is phosphorolysis, a process that utilizes inorganic phosphate (B84403) to break the glycosidic linkage. This contrasts with hydrolysis, which uses water.

Phosphorolytic Mechanisms

Phosphorolytic cleavage is an energetically favorable process for the cell as it directly produces a phosphorylated sugar, which can enter glycolysis without the initial ATP-dependent phosphorylation step required for free sugars. quizlet.comquizlet.com

4-O-beta-D-Mannosyl-D-glucose phosphorylase (MGP) is the key enzyme that catalyzes the reversible phosphorolysis of this compound. ebi.ac.ukuniprot.orguniprot.org This enzyme belongs to the Glycoside Hydrolase family 130 (GH130). mdpi.com The reaction it catalyzes is as follows:

4-O-β-D-mannopyranosyl-D-glucose + phosphate ⇌ α-D-mannose-1-phosphate + D-glucose (B1605176) uniprot.org

MGP is found in various microorganisms, including those present in the human gut and in thermophilic aerobes like Rhodothermus marinus. mdpi.comnih.gov In some bacteria, the gene for MGP is located upstream of the gene for cellobiose (B7769950) 2-epimerase, an enzyme that converts β-1,4-mannobiose into 4-O-beta-D-mannosyl-D-glucose, indicating a coordinated role in mannan (B1593421) metabolism. nih.govtandfonline.com

The kinetic properties of MGP have been investigated in several organisms. For instance, the recombinant MGP from Rhodothermus marinus (RmMGP) exhibits optimal activity at a pH of 6.5 and a temperature of 75°C. nih.govtandfonline.com It is stable over a pH range of 5.5 to 8.3 and at temperatures below 80°C. nih.govtandfonline.com The enzyme follows a sequential Bi-Bi mechanism, which involves the formation of a ternary complex with its substrates. nih.govtandfonline.com

The catalytic efficiency (kcat/Km) of phosphorylases highlights their substrate preference. While specific kinetic values for MGP are detailed in various studies, a general observation for phosphorylases is their high affinity for their specific oligosaccharide substrates. For example, maltodextrin (B1146171) phosphorylase (MalP), a related enzyme, shows a significantly higher affinity for linear oligosaccharides compared to glycogen (B147801). core.ac.uk

Table 1: Kinetic Parameters of 4-O-beta-D-Mannosyl-D-Glucose Phosphorylase from Rhodothermus marinus

ParameterValue
Optimal pH6.5
Optimal Temperature75°C
pH Stability5.5 - 8.3
Temperature Stability< 80°C

Data sourced from Jaito et al. (2014). nih.govtandfonline.com

Glycoside phosphorylases, including MGP, catalyze the cleavage of the glycosidic bond with retention of the anomeric configuration. This is generally achieved through a double-displacement mechanism involving a glycosyl-enzyme intermediate. nih.gov In this proposed mechanism, a nucleophilic residue in the active site of the enzyme attacks the anomeric carbon, leading to the formation of a covalent intermediate and the release of the glucose molecule. Subsequently, inorganic phosphate attacks the anomeric carbon of the intermediate, displacing the enzyme and forming α-D-mannose-1-phosphate with a retained stereochemistry. nih.gov

Transition state analysis of related enzymes, such as lysozyme, has been facilitated by the use of transition-state analogues. nih.gov These studies provide evidence for the formation of a covalent glycosyl-enzyme intermediate, supporting the proposed double-displacement mechanism. nih.gov

The substrate specificity of MGP is crucial for its function. The enzyme specifically recognizes the β-1,4-mannosidic linkage between mannose and glucose. Studies on the MGP from Rhodothermus marinus have shown that in the reverse reaction, it has a higher preference for acceptors like 6-deoxy-D-glucose and D-xylose compared to the MGP from Ruminococcus albus. nih.gov Interestingly, the R. marinus enzyme can also utilize methyl β-D-glucoside and 1,5-anhydro-D-glucitol as acceptor substrates, which are not utilized by the R. albus enzyme. nih.gov This suggests that the hydroxyl groups at the C6 and C2 positions of the acceptor substrate are less critical for recognition by the R. marinus MGP. tandfonline.com

Structural studies of related phosphorylases complexed with their oligosaccharide substrates have revealed how these enzymes recognize and bind their substrates. For instance, in maltodextrin phosphorylase, the oligosaccharide binds across the catalytic site, with specific subsites accommodating individual sugar residues. core.ac.uk The conformation of the oligosaccharide is altered across the catalytic subsites to facilitate the cleavage of the glycosidic bond. core.ac.uk

The phosphorolytic cleavage of glycosidic bonds offers significant energetic advantages to the cell. quizlet.comquizlet.com By directly producing a phosphorylated sugar, such as glucose-1-phosphate or in this case, α-D-mannose-1-phosphate, the cell bypasses the need for an initial ATP-dependent phosphorylation step that would be necessary if the sugar were released as a free monosaccharide via hydrolysis. quizlet.comquizlet.com

This conservation of an ATP molecule is a direct metabolic benefit. The resulting α-D-mannose-1-phosphate can be readily converted by the enzyme phosphomannomutase into mannose-6-phosphate (B13060355), which can then enter the glycolytic pathway.

Another advantage, particularly in muscle cells, is that phosphorylated sugars like glucose-1-phosphate are negatively charged under physiological conditions and lack specific transporters to exit the cell. quizlet.comquizlet.com This effectively traps the sugar inside the cell, ensuring its availability for cellular metabolic processes.

4-O-beta-D-Mannosyl-D-Glucose Phosphorylase (MGP, EC 2.4.1.281, GH130)

Glycoside Hydrolase Action on this compound and Related Structures

The initial and critical step in the catabolism of this compound is the cleavage of the β-1,4-glycosidic bond linking the mannose and glucose units. This is accomplished by a class of enzymes known as glycoside hydrolases (GHs). These enzymes are classified into numerous families based on their amino acid sequence and structural similarities. Several GH families have been identified to act on mannans and related oligosaccharides.

In some anaerobic bacteria, a phosphorylase rather than a hydrolase is responsible for cleaving the glycosidic bond. For instance, in the human gut bacterium Bacteroides fragilis, the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281) catalyzes the phosphorolytic cleavage of this compound in the presence of inorganic phosphate. whiterose.ac.ukwikipedia.org This reaction yields D-glucose and alpha-D-mannose-1-phosphate. whiterose.ac.ukwikipedia.org This phosphorolytic pathway is energetically more efficient for the cell as it produces a phosphorylated sugar that can directly enter glycolysis, bypassing the need for an ATP-dependent phosphorylation step. nih.gov

In addition to phosphorylases, various β-mannosidases (EC 3.2.1.25) from different microbial sources can hydrolyze the terminal, non-reducing β-D-mannose residues from manno-oligosaccharides. These enzymes belong to several GH families, including GH2 and GH5. Furthermore, endo-β-1,4-mannanases (EC 3.2.1.78) from families such as GH5 and GH26 can cleave internal β-1,4-mannosidic linkages within the mannan polymer, releasing smaller oligosaccharides, including this compound, which can then be further degraded by exo-acting enzymes. lu.senih.gov

The table below summarizes the key enzymes involved in the cleavage of this compound and related mannan structures.

EnzymeEC NumberActionProduct(s)
4-O-beta-D-mannosyl-D-glucose phosphorylase2.4.1.281Phosphorolytic cleavage of the β-1,4 bond in this compoundD-glucose and alpha-D-mannose-1-phosphate
β-Mannosidase3.2.1.25Hydrolysis of terminal non-reducing β-D-mannose residuesD-mannose (B1359870) and the remaining saccharide
endo-β-1,4-Mannanase3.2.1.78Endohydrolysis of β-1,4-D-mannosidic linkages in mannansManno-oligosaccharides

Metabolic Integration into Central Carbon Pathways

Once this compound is cleaved, the resulting monosaccharides, D-glucose and D-mannose (or their phosphorylated forms), are channeled into central metabolic pathways to generate energy and biosynthetic precursors.

Linkage to Glycolysis and Energy Generation

Both D-glucose and D-mannose are ultimately converted to intermediates of the glycolytic pathway, leading to the production of pyruvate, ATP, and NADH.

D-Glucose Metabolism: The D-glucose released from the initial cleavage of the disaccharide directly enters the glycolytic pathway. It is first phosphorylated by hexokinase to form glucose-6-phosphate , a key intermediate in glycolysis. This reaction consumes one molecule of ATP. Glucose-6-phosphate is then isomerized to fructose-6-phosphate, which continues through the subsequent steps of glycolysis.

D-Mannose Metabolism: The metabolic entry of D-mannose into glycolysis is also a straightforward process. stackexchange.com Mannose is phosphorylated by hexokinase to yield mannose-6-phosphate . nih.gov This step also requires one molecule of ATP. Mannose-6-phosphate is then isomerized by the enzyme phosphomannose isomerase (also known as mannose-6-phosphate isomerase) to fructose-6-phosphate . nih.govnih.govyoutube.com Fructose-6-phosphate is a central intermediate of glycolysis and can proceed through the pathway to generate energy. stackexchange.com In the case of the phosphorolytic cleavage seen in Bacteroides fragilis, the product alpha-D-mannose-1-phosphate is converted to mannose-6-phosphate by the enzyme phosphomannomutase , which then enters glycolysis after isomerization to fructose-6-phosphate.

The integration of both monosaccharide components into glycolysis underscores the efficiency of catabolic pathways in converting complex carbohydrates into a universal energy currency for the cell.

Recycling of Monosaccharide Components

The monosaccharide components, D-glucose and D-mannose, are not only used for energy generation but can also be recycled for various biosynthetic processes.

Glucose-6-phosphate , derived from the glucose moiety, is a versatile precursor. It can be used in the pentose (B10789219) phosphate pathway to generate NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. It can also be converted to glucose-1-phosphate for the synthesis of storage polysaccharides like glycogen in some organisms.

Mannose-6-phosphate , derived from the mannose moiety, is also a key precursor for the synthesis of various glycoconjugates. It can be converted to GDP-mannose, which is a crucial building block for the synthesis of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors. nih.gov These complex carbohydrates are essential for protein folding, stability, and cell-cell recognition.

This recycling capability highlights the metabolic flexibility of organisms that can utilize this compound, allowing them to balance energy needs with the demand for biosynthetic precursors.

Comparative Analysis of Mannan Catabolic Pathways Across Microbial Species

The strategies for degrading and utilizing mannans, including the disaccharide this compound, vary significantly across different microbial species, reflecting their adaptation to diverse ecological niches.

A prominent example of specialized mannan degradation is found in the human gut bacterium Bacteroides thetaiotaomicron . This organism utilizes a sophisticated system known as a Polysaccharide Utilization Locus (PUL) for the degradation of complex carbohydrates. lu.se The mannan-specific PUL in B. thetaiotaomicron includes genes encoding outer membrane proteins for binding and import of mannans, as well as a suite of periplasmic and cytoplasmic glycoside hydrolases and phosphorylases to break down the polysaccharide into its constituent sugars. nih.govnih.gov The use of phosphorylases, as mentioned earlier, provides an energetic advantage in the competitive gut environment. nih.gov

Other gut bacteria, such as Roseburia hominis and Bifidobacterium species, also possess mannan-degrading capabilities, although their enzymatic machinery and regulatory mechanisms may differ from those of Bacteroides. For instance, some of these bacteria may rely more heavily on extracellular glycoside hydrolases to break down mannans before importing the smaller oligosaccharides.

In the fungal kingdom, filamentous fungi like Aspergillus and Trichoderma species are well-known for their ability to secrete a wide array of plant cell wall degrading enzymes, including endo-mannanases and β-mannosidases from various GH families. mdpi.com These fungi employ an extracellular degradation strategy, breaking down complex mannans in the environment and then transporting the resulting monosaccharides and small oligosaccharides into the cell for metabolism. This is in contrast to the more contained periplasmic and cytoplasmic degradation strategy observed in many gut bacteria.

The table below provides a comparative overview of mannan catabolic strategies in different microbial groups.

Microbial GroupKey GeneraPrimary Degradation StrategyKey Enzymatic Features
Gut Bacteria BacteroidesPolysaccharide Utilization Locus (PUL)-mediated binding, import, and intracellular degradationOuter membrane binding proteins (SusD-like), TonB-dependent transporters, periplasmic and cytoplasmic glycoside hydrolases and phosphorylases. nih.govlu.se
Roseburia, BifidobacteriumExtracellular and/or cell-surface-associated hydrolysisSecreted or cell-anchored glycoside hydrolases. lu.se
Filamentous Fungi Aspergillus, TrichodermaExtracellular degradationSecretion of a diverse cocktail of synergistic glycoside hydrolases (endo- and exo-acting). mdpi.com

This comparative analysis reveals the diverse evolutionary strategies that have emerged in microorganisms to effectively utilize the abundant energy source of plant mannans. The specific mechanisms employed are often a reflection of the organism's lifestyle and the ecological context in which it thrives.

Chemical and Chemoenzymatic Synthetic Methodologies

Enzymatic Synthetic Strategies

Enzymatic methods offer high regio- and stereoselectivity, often proceeding under mild reaction conditions without the need for extensive protecting group manipulations common in organic synthesis. nih.gov

Leveraging Phosphorylases for Disaccharide Synthesis

Glycoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. This reversibility allows for the synthesis of oligosaccharides from a sugar 1-phosphate donor and an acceptor molecule.

An enzyme with the systematic name 4-O-beta-D-mannopyranosyl-D-glucopyranose:phosphate (B84403) alpha-D-mannosyltransferase (EC 2.4.1.281) has been identified. wikipedia.org This enzyme, also known as mannosylglucose phosphorylase, is part of a mannan (B1593421) catabolic pathway in the anaerobic bacterium Bacteroides fragilis. wikipedia.org It catalyzes the following reversible reaction:

4-O-β-D-mannopyranosyl-D-glucopyranose + phosphate ⇌ D-glucose (B1605176) + α-D-mannose 1-phosphate wikipedia.org

For synthetic purposes, the reaction can be driven in the reverse direction by using α-D-mannose 1-phosphate as the donor and D-glucose as the acceptor to produce the target disaccharide, 4-O-β-D-mannopyranosyl-D-glucose. This approach leverages a specific enzyme tailored by nature for this particular linkage.

Analogous reactions have been demonstrated with other phosphorylases. For instance, cellobiose (B7769950) phosphorylase from Cellvibrio gilvus has been utilized to synthesize 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose from α-D-glucose 1-phosphate and a fructose (B13574) derivative, showcasing the synthetic potential of this enzyme class. nih.gov

Table 1: Phosphorylase-Catalyzed Synthesis of 4-O-beta-d-mannopyranosyl-d-glucose Data based on the characterized activity of 4-O-beta-D-mannosyl-D-glucose phosphorylase.

EnzymeSystematic NameSource OrganismReaction
Mannosylglucose Phosphorylase (EC 2.4.1.281)4-O-beta-D-mannopyranosyl-D-glucopyranose:phosphate alpha-D-mannosyltransferaseBacteroides fragilisD-glucose + α-D-mannose 1-phosphate ⇌ 4-O-β-D-mannopyranosyl-D-glucose + phosphate wikipedia.org

Application of Glycosyltransferases for Oligosaccharide Assembly

Glycosyltransferases (GTs) are the enzymes responsible for the synthesis of most glycosidic bonds in nature. nih.gov They exhibit high specificity by transferring a sugar moiety from an activated nucleotide-sugar donor, such as UDP-glucose or GDP-mannose, to a specific acceptor molecule. nih.gov

Organic Chemical Synthesis Approaches

Organic synthesis provides a versatile pathway to this compound and its derivatives, though it often requires complex multi-step procedures involving protection, glycosylation, and deprotection.

Glycosylation Reactions for O-Glycosidic Bond Formation (e.g., Koenigs-Knorr Condensation)

The Koenigs-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.orgmdpi.com It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgmdpi.com

The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org A participating group, such as an acetyl or benzoyl ester, at C-2 provides anchimeric assistance, leading to the formation of a stable dioxolanium ion intermediate. wikipedia.orglibretexts.org Subsequent nucleophilic attack by the alcohol acceptor occurs via an SN2 mechanism, resulting in an inversion of configuration at the anomeric center and the formation of a 1,2-trans-glycosidic bond. wikipedia.orglibretexts.org For a mannose donor, which has a 2-axial hydroxyl group, this participation leads to the α-mannoside.

To achieve the desired 1,2-cis product (a β-mannoside), non-participating groups (e.g., benzyl (B1604629) ethers) are typically used at C-2, but this often results in a mixture of α and β anomers. wikipedia.org A specific strategy to favor β-mannosylation in a Koenigs-Knorr type reaction involves using a 2,3-carbonate-protected mannosyl donor, such as 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide. scispace.com This approach has been successfully used to prepare β-D-mannopyranosides. scispace.comnih.gov

Synthesis of Specific Analogs and Derivatives (e.g., 2-acetamido-2-deoxy-4-O-beta-D-mannopyranosyl-D-glucose)

The synthesis of analogs provides crucial insights into structure-activity relationships and offers building blocks for more complex glycans. While the direct synthesis of 2-acetamido-2-deoxy-4-O-β-D-mannopyranosyl-D-glucose is not detailed in the provided context, the synthesis of closely related positional isomers demonstrates the applicable methodologies.

For example, the synthesis of 2-acetamido-2-deoxy-6-O-β-D-mannopyranosyl-D-glucose was achieved by condensing 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide with a suitably protected glucose derivative, benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-glucopyranoside, using silver carbonate as a promoter. nih.gov The resulting protected disaccharide was obtained in a 32% yield. nih.gov Subsequent removal of the protecting groups yielded the final target compound. nih.gov Similarly, the 3-O-linked analog, 2-acetamido-2-deoxy-3-O-β-D-mannopyranosyl-D-glucose, has also been synthesized through a multi-step chemical process. nih.gov

Table 2: Example Synthesis of a Disaccharide Analog Data based on the synthesis of the 6-O-linked analog. nih.gov

DonorAcceptorPromoterProduct (Protected)Yield
4,6-Di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromideBenzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-glucopyranosideSilver CarbonateBenzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(4,6-di-O-acetyl-2,3-O-carbonyl-β-D-mannopyranosyl)-α-D-glucopyranoside32%

Strategies for Stereoselective Synthesis

The stereoselective formation of the β-mannosidic linkage is a formidable task in carbohydrate chemistry. Several strategies have been developed to overcome this hurdle.

Use of C-2 Carbonate Protecting Groups: As mentioned, employing a mannosyl donor with a cyclic carbonate protecting group across C-2 and C-3, such as 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide, can effectively direct the formation of the β-glycoside in Koenigs-Knorr reactions. scispace.com

Oxidation-Reduction of a Glucoside: An alternative pathway involves starting with a pre-formed β-D-glucoside, which is more readily accessible. scispace.com The C-2 hydroxyl group of the glucose moiety is then oxidized to a ketone (an arabino-hexopyranosid-2-ulose). scispace.comnih.gov Subsequent stereoselective reduction of this ketone, for example, using sodium borohydride (B1222165) or catalytic hydrogenation over platinum, preferentially yields the axial hydroxyl group characteristic of the D-manno configuration. scispace.comnih.gov This method has been used to convert β-D-glucosides into β-D-mannosides with high selectivity (94:6 mannoside to glucoside ratio). scispace.com

Donors with Neighboring Electron-Withdrawing Groups: The use of reactive mannopyranosyl donors that possess an electron-withdrawing group at the C-2 position has been shown to be effective for the stereoselective synthesis of β-D-mannopyranosides. nih.gov This approach modifies the electronic properties of the donor to favor the desired stereochemical outcome. nih.gov

Advanced Analytical Techniques for Structural Elucidation

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 4-O-beta-d-mannopyranosyl-d-glucose, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the complete structure of oligosaccharides in solution. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to piece together the molecule's architecture.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the composition of this compound. The ¹H NMR spectrum reveals the number and chemical environment of all non-exchangeable protons in the molecule. Typically, the anomeric protons, being attached to two oxygen atoms, resonate in a distinct downfield region of the spectrum (usually between 4.5 and 6.0 ppm), providing a clear marker for the number of monosaccharide residues. researchgate.net The remaining ring protons of carbohydrate molecules generally resonate in a more crowded region between 3.0 and 4.5 ppm. researchgate.net

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The anomeric carbons are also characteristically shifted to a downfield region (around 90-110 ppm). The chemical shifts of the other ring carbons provide further evidence for the identity of the monosaccharide units. By comparing the observed chemical shifts with those of known monosaccharides, the constituent sugars, in this case, D-mannose (B1359870) and D-glucose (B1605176), can be identified.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Please note that exact chemical shifts can vary based on solvent and experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Man H-1'~4.79 (s)~100.1
Glc H-1 (α)~5.22 (d)~93.8
Glc H-1 (β)~4.65 (d)~98.2
Ring Protons~3.3-4.2 (m)~60-80

Data compiled from publicly available spectral data and general knowledge of carbohydrate NMR. researchgate.netnih.gov

While 1D NMR provides compositional data, 2D NMR experiments are essential to establish the connectivity between atoms and thus the complete covalent structure. youtube.com

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear experiments that reveal proton-proton couplings. COSY identifies protons that are coupled through two or three bonds (vicinal protons), allowing for a "walk" along the sugar ring backbone to assign the signals of individual protons within each monosaccharide unit. youtube.com TOCSY extends this by showing correlations between all protons within a single spin system (i.e., within a single monosaccharide residue), which is particularly useful for separating the signals of the two sugar rings. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This powerful experiment allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for determining the linkage between the mannose and glucose units. It shows correlations between protons and carbons that are separated by two or three bonds. youtube.com A key cross-peak will be observed between the anomeric proton of the mannose unit (H-1') and the carbon at the linkage position on the glucose unit (C-4). This directly confirms the 1→4 glycosidic bond. The anomeric configuration (β) is determined by the coupling constant (³J(H1',H2')) of the anomeric proton of mannose, which is typically small for a β-mannoside.

Beyond establishing the primary structure, NMR spectroscopy can provide detailed insights into the three-dimensional conformation and flexibility of this compound in solution. researchgate.netnih.gov This is achieved through the measurement of Nuclear Overhauser Effects (NOEs) and scalar coupling constants.

NOE data, obtained from ROESY or NOESY experiments, provide information about through-space proximity of protons. For instance, an NOE between the anomeric proton of the mannose (H-1') and a proton on the glucose ring (e.g., H-4) would provide further evidence for the glycosidic linkage and the preferred conformation around it.

Three-bond coupling constants (³J) across the glycosidic bond, such as ³J(H1',C4) and ³J(C1',H4), are dependent on the dihedral angles (φ and ψ) that define the orientation of the two sugar rings relative to each other. researchgate.net By measuring these coupling constants and comparing them to theoretical values calculated for different conformations, the preferred solution conformation can be determined. researchgate.netacs.org Molecular dynamics simulations validated by NMR data can further refine the understanding of the dynamic conformational ensemble of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the composition and linkage of oligosaccharides.

Combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful approach for analyzing complex carbohydrate mixtures and confirming the structure of specific oligosaccharides like this compound. chromatographytoday.comnih.govwaters.com

Liquid Chromatography (LC) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC), separates the disaccharide from other components in a sample, providing a retention time that is characteristic of the molecule. chromatographytoday.comwaters.com

Mass Spectrometry (MS) then determines the mass-to-charge ratio (m/z) of the intact molecule, confirming its molecular weight (342.30 g/mol for C₁₂H₂₂O₁₁). nih.gov

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion of the disaccharide and fragmenting it. The resulting fragmentation pattern is diagnostic of the linkage position. For a 1→4 linked disaccharide, characteristic fragment ions will be observed that correspond to the cleavage of the glycosidic bond. This allows for differentiation from other isomers with different linkage positions (e.g., 1→2, 1→3, or 1→6).

Triple Quadrupole Mass Spectrometry (QqQ-MS) , often used in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity for quantifying specific oligosaccharides. nih.gov By pre-defining the precursor ion (the molecular ion of this compound) and a specific fragment ion, the instrument can selectively detect and quantify this disaccharide even in complex biological matrices. nih.govnih.gov This technique is particularly valuable for oligosaccharide profiling in various samples. chromatographytoday.comnih.gov

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueTechnique
Molecular FormulaC₁₂H₂₂O₁₁-
Molecular Weight342.30 g/molMS
Precursor Ion (Negative Mode) [M-H]⁻m/z 179 → 59 (for D-mannose portion)LC-MS/MS
Precursor Ion (Negative Mode) [M-H]⁻m/z 179 → 89 (for D-glucose portion)LC-MS/MS

Data compiled from general principles of carbohydrate mass spectrometry and representative fragmentation patterns. nih.gov

GC-MS for Monosaccharide Composition and Methylation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the monosaccharide composition and the linkage between the sugar units of this compound. This typically involves chemical derivatization to make the non-volatile sugar molecules amenable to GC analysis. researchgate.netresearchgate.net

Monosaccharide Composition Analysis:

To determine the monosaccharide composition, this compound is first hydrolyzed to its constituent monosaccharides, D-mannose and D-glucose. These monosaccharides are then reduced to their corresponding alditols (mannitol and glucitol) followed by acetylation to form alditol acetates. taylorfrancis.com This derivatization process ensures volatility and allows for separation by GC. The alditol acetate (B1210297) derivatives are then introduced into the mass spectrometer, which provides a unique fragmentation pattern for each sugar derivative, allowing for their unambiguous identification and quantification.

Methylation Analysis for Linkage Determination:

Methylation analysis is a cornerstone technique for determining the glycosidic linkage between the mannose and glucose units. researchgate.net The free hydroxyl groups of this compound are first permethylated. The permethylated disaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

The specific PMAAs generated from this compound would be 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-mannitol (from the non-reducing mannose end) and 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol (from the glucose residue linked at position 4). The fragmentation patterns of these PMAAs in the mass spectrometer reveal the positions of the methyl and acetyl groups, thereby identifying the original positions of the glycosidic linkage and the free hydroxyl groups.

DerivativeExpected Retention IndexKey Mass Fragments (m/z)
1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-mannitolVaries with column and conditions45, 87, 101, 117, 129, 145, 161, 205
1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitolVaries with column and conditions43, 87, 117, 129, 161, 189, 233
MALDI-TOF MS for Molecular Weight and Oligosaccharide Sequencing

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique for determining the molecular weight of intact oligosaccharides and can be used for sequencing. nih.govnih.gov

For this compound, MALDI-TOF MS analysis would provide the exact molecular weight of the intact disaccharide. The sample is co-crystallized with a matrix material on a target plate and irradiated with a laser. The matrix absorbs the laser energy and facilitates the soft ionization of the analyte, minimizing fragmentation. The time it takes for the ionized molecule to travel through the flight tube to the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. The expected monoisotopic mass for C12H22O11 is 342.1162 Da. nih.gov

Oligosaccharide Sequencing:

Tandem MALDI-TOF/TOF MS can be employed for sequencing. In this approach, the parent ion of the disaccharide is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharides. The fragmentation pattern will show characteristic losses of the monosaccharide units, confirming the identity and arrangement of the glucose and mannose residues.

Ion TypeExpected m/zInterpretation
[M+Na]+365.1056Sodium adduct of intact disaccharide
Y-ion (loss of Man)203.0532Glc-Na+ fragment
B-ion (Man)185.0426Man-H2O+Na+ fragment

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and composition.

High Performance Liquid Chromatography (HPLC) for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like disaccharides. For this compound, HPLC can be used to assess its purity by separating it from other sugars or impurities. sigmaaldrich.comnih.gov After hydrolysis, HPLC can also be used to determine the composition of the constituent monosaccharides, D-glucose and D-mannose. indexcopernicus.comresearchgate.net Various types of columns can be employed, such as amino-propyl bonded silica (B1680970) columns or ion-exchange columns, often with refractive index (RI) or evaporative light scattering detection (ELSD).

A typical HPLC method for analyzing the monosaccharide composition after hydrolysis would involve an isocratic elution on an amino column with a mobile phase of acetonitrile (B52724) and water. The retention times of the separated glucose and mannose peaks would be compared to those of authentic standards for identification and quantification.

CompoundRetention Time (min)
D-Mannose~8.5
D-Glucose~9.2

Gas Chromatography (GC) for Derivatized Sugars

As mentioned previously, Gas Chromatography (GC) is a high-resolution separation technique that requires the analytes to be volatile. Therefore, this compound and its constituent monosaccharides must be derivatized prior to analysis. archemica-international.com The alditol acetate derivatization is a common method for this purpose. The resulting volatile derivatives are then separated on a capillary GC column and detected, typically by a flame ionization detector (FID) or a mass spectrometer. The retention times of the derivatized sugars are characteristic and can be used for identification when compared to standards.

High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization. archemica-international.comchromatographyonline.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. chromatographyonline.com Pulsed amperometric detection provides direct and sensitive detection of the eluted carbohydrates.

HPAEC-PAD is particularly well-suited for the analysis of the monosaccharide composition of this compound after acid hydrolysis. researchgate.netresearchgate.net The technique can effectively separate D-glucose and D-mannose, allowing for their accurate quantification. researchgate.netresearchgate.net

CompoundElution Time (min)
D-Mannose~10.1
D-Glucose~11.0

Chemical Derivatization and Degradation Strategies

Chemical derivatization is a critical step in the structural elucidation of this compound, particularly for GC-MS analysis. As discussed, the formation of alditol acetates or permethylated alditol acetates renders the sugars volatile and provides structural information through mass spectrometric fragmentation.

Enzymatic degradation offers a highly specific method for cleaving the glycosidic bond. The enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase specifically catalyzes the phosphorolysis of this compound in the presence of phosphate (B84403), yielding D-glucose and alpha-D-mannose 1-phosphate. mdpi.comwikipedia.orgnih.gov This specific enzymatic reaction confirms the presence of the β-(1→4) linkage between mannose and glucose and can be used to generate the constituent monosaccharides for further analysis by techniques like HPLC or HPAEC-PAD.

Acid Hydrolysis for Monosaccharide Composition Determination

Acid hydrolysis is a fundamental technique used to break down complex carbohydrates into their constituent monosaccharide units. When this compound is subjected to controlled acid hydrolysis, the glycosidic bond linking the two sugar units is cleaved.

The resulting products of this hydrolysis are the individual monosaccharides, D-mannose and D-glucose. nih.govglycomindsynth.com These can then be identified and quantified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), confirming the composition of the original disaccharide. This process is a standard method for determining the basic building blocks of oligosaccharides and polysaccharides.

Methylation Analysis for Glycosidic Linkage Mapping

To determine the specific location of the glycosidic bond between the mannose and glucose units, methylation analysis is employed. This multi-step process involves:

Permethylation: All free hydroxyl groups on the disaccharide are converted to methyl ethers.

Hydrolysis: The permethylated disaccharide is then subjected to acid hydrolysis to break the glycosidic bond.

Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs).

Analysis: These PMAA derivatives are then analyzed by GC-MS. The fragmentation patterns in the mass spectra reveal the positions of the original glycosidic linkage and the ring form of the monosaccharides.

For this compound, this analysis would reveal a linkage at the C4 position of the D-glucose residue, as indicated by the presence of a free hydroxyl group at this position after hydrolysis of the permethylated compound. The mannose unit would show methylation at all positions except C1 and the carbon involved in the ring structure, confirming the β-(1→4) linkage.

Reductive Cleavage Analysis

Reductive cleavage is another powerful technique for determining the linkage positions in oligosaccharides. This method provides information about the anomeric configuration and the location of the glycosidic bond. The process involves the treatment of the carbohydrate with a reducing agent in the presence of an acid, which cleaves the glycosidic bond and reduces the newly formed aldehyde or ketone. The resulting products can then be analyzed to identify the linkage site.

X-ray Crystallography of Enzyme-Substrate Complexes

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of molecules, including the intricate interactions between enzymes and their substrates. The study of this compound in complex with specific enzymes offers a detailed view of its binding and catalytic processing.

A notable example is the crystal structure of 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP), which has been determined to a resolution of 1.68 Å. nih.gov This enzyme is a key component in the biodegradation of mannan (B1593421), a type of hemicellulose. nih.gov

Elucidation of Active Site Architecture and Binding Modes

The crystal structure of MGP complexed with its substrate, this compound, reveals the specific architecture of the enzyme's active site. nih.gov The active site is a pocket approximately 13 Å deep, which is sufficient to accommodate the disaccharide. nih.gov The substrate binds in a specific orientation within this pocket, stabilized by a network of non-covalent interactions.

The crystallographic data shows that the active site of MGP has distinct subsites that accommodate the different monosaccharide residues of the substrate. nih.gov The glucose unit and the mannose unit of this compound occupy specific positions, allowing for precise catalytic action. nih.gov

Insights into Protein-Ligand Interactions

The high-resolution structure of the MGP-substrate complex provides a detailed map of the interactions between the protein and the ligand. nih.govnih.gov These interactions are crucial for substrate recognition, binding, and catalysis.

Key interactions identified from the crystal structure include a network of hydrogen bonds between the hydroxyl groups of the sugar and the amino acid residues lining the active site. For instance, in related enzymes, tryptophan residues can form a "clamp" that helps to position the substrate correctly. nih.gov The analysis of the MGP complex with this compound revealed that an invariant aspartate residue (Asp131), typically expected to act as a general acid/base catalyst, is not positioned close to the glycosidic oxygen that would be protonated during the reaction. nih.gov This suggests a potentially novel catalytic mechanism for this enzyme compared to other known disaccharide phosphorylases. nih.gov

EnzymeLigandKey Interacting Residues
4-O-β-D-mannosyl-D-glucose phosphorylase (MGP)This compoundAsp131 (indirect role)
Barley β-d-glucan glucohydrolaseβ-d-glucansTrp-286, Trp-434
Candida β-d-glucan glucohydrolaseβ-d-glucansPhe-144, Phe-258

Biological and Biochemical Functions and Interactions

Substrate Recognition and Utilization by Glycosidases and Phosphorylases

The breakdown of 4-O-beta-d-mannopyranosyl-d-glucose is primarily carried out by a specific class of enzymes known as phosphorylases. wikipedia.org The enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase (MGP), which belongs to the Glycoside Hydrolase family 130 (GH130), catalyzes the reversible phosphorolysis of this disaccharide. mdpi.comuniprot.org In this reaction, the glycosidic bond is cleaved using inorganic phosphate (B84403), yielding D-glucose (B1605176) and alpha-D-mannose 1-phosphate. wikipedia.orgdbpedia.org This process is more energy-efficient for the organism compared to a simple hydrolysis reaction, as the resulting mannose is already phosphorylated and can directly enter glycolytic pathways. nih.gov

This enzyme is a key component of the mannan (B1593421) catabolic pathway in several anaerobic bacteria, including the human gut symbiont Bacteroides fragilis and the rumen bacterium Ruminococcus albus. wikipedia.orgnih.gov The enzyme from Bacteroides fragilis has been characterized, showing optimal activity at a pH of 7.0 and a temperature of 50°C. uniprot.org

It is important to note the high substrate specificity of these enzymes. For instance, the β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) from Bacteroides thetaiotaomicron, while also a member of the GH130 family, does not act on this compound. nih.gov This highlights the precise molecular recognition required by the enzyme's active site to distinguish between different mannose-containing disaccharides.

Below is a table detailing the kinetic parameters of 4-O-beta-D-mannosyl-D-glucose phosphorylase from Bacteroides fragilis. uniprot.org Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, helps in understanding the enzyme's catalytic mechanism and its affinity for its substrate. wikipedia.orglibretexts.org

Table 1: Michaelis-Menten Kinetic Parameters for Bacteroides fragilis 4-O-beta-D-mannosyl-D-glucose Phosphorylase

SubstrateMichaelis Constant (Km)Reference
4-O-beta-D-mannopyranosyl-D-glucopyranose8.3 mM uniprot.org
Phosphate2.0 mM uniprot.org

Roles in Cellular Signaling and Recognition Processes

Carbohydrates on cell surfaces and in the extracellular matrix are crucial for cell-cell recognition and signaling. These processes are often mediated by lectins, which are proteins that bind specifically to carbohydrate structures. nih.gov Mannose-specific lectins are widely distributed in nature and are known to recognize high-mannose type glycans, which can be present on the surfaces of foreign microorganisms or involved in host immune responses. nih.govnih.gov

While direct evidence for this compound as a specific signaling molecule is limited, its mannose component makes it a potential ligand for mannose-binding lectins. nih.gov For example, mannan-binding lectin (MBL) is a component of the innate immune system that recognizes carbohydrate patterns on the surface of pathogens, leading to their elimination. nih.gov Plant lectins, such as those from the Amaryllidaceae family, also exhibit high specificity for mannose and mannose-containing glycans, playing a role in defense against pathogens and predators. nih.govnih.gov The interaction between such lectins and mannose-containing oligosaccharides like this compound could be a mechanism for identifying specific microbial or cellular entities.

Interactions with Host Microbiota and Implications for Microbial Metabolism

The human gut microbiota possesses a vast arsenal (B13267) of enzymes to break down complex carbohydrates from dietary sources that are indigestible by the host. nih.gov Plant cell wall polysaccharides, such as mannans and glucomannans, are a significant source of nutrients for these symbiotic bacteria. mdpi.comnih.gov

Contribution to the Structural Integrity and Function of Complex Glycans

This compound serves as a fundamental structural unit in certain complex glycans, particularly glucomannans. Glucomannans are heteropolysaccharides found in the cell walls of plants, especially in hemicellulose. These polymers are composed of a backbone of β-(1→4)-linked D-mannose (B1359870) and D-glucose residues. The specific arrangement and ratio of these monosaccharide units, including the this compound linkage, determine the physical and chemical properties of the glucomannan (B13761562), contributing to the strength, flexibility, and water-holding capacity of the plant cell wall.

The β-(1→4)-glycosidic bond creates a linear and extended chain structure, similar to cellulose (B213188), which allows for the formation of a stable, fibrous network through hydrogen bonding. bioninja.com.auyoutube.com This structural role is essential for the growth and development of plants. Furthermore, related structures, like β-1,4-d-mannosyl-N-acetyl-d-glucosamine, form the core of N-glycans, which are critical for the proper folding and function of many proteins in eukaryotes. nih.gov

Participation in Carbon and Energy Cycling within Ecosystems

The degradation of plant biomass is a cornerstone of carbon and energy cycling in terrestrial and aquatic ecosystems. Complex polysaccharides like cellulose and hemicellulose (including glucomannans) represent a massive reservoir of fixed carbon.

The enzymatic breakdown of glucomannans by microorganisms releases smaller oligosaccharides, including this compound. mdpi.com The subsequent catabolism of this disaccharide by bacteria, as detailed in section 7.3, is a critical step in returning the carbon stored in plant biomass to the ecosystem. nih.gov The monosaccharides liberated from this process, glucose and mannose, enter central metabolic pathways, providing energy for microbial growth and respiration. uniprot.org This microbial activity not only fuels the base of many food webs but also results in the release of carbon dioxide through respiration, completing a vital loop in the global carbon cycle. Therefore, the metabolic pathways involving this compound are integral to the biogeochemical processes that sustain life.

Future Directions and Emerging Research Avenues

Discovery and Characterization of Novel Enzymes Acting on 4-O-beta-D-Mannopyranosyl-D-Glucose

The primary enzyme known to act on this compound is 4-O-beta-D-mannosyl-D-glucose phosphorylase (MGP) , also known as mannosylglucose phosphorylase. nih.govwikipedia.orguniprot.org This enzyme (EC 2.4.1.281) catalyzes the phosphorolytic cleavage of the disaccharide into D-glucose (B1605176) and alpha-D-mannose 1-phosphate. wikipedia.orguniprot.org It is a key component of the mannan (B1593421) catabolic pathway in several gut microbes, including Bacteroides fragilis and Roseburia hominis. nih.govnih.gov MGP belongs to the Glycoside Hydrolase family 130 (GH130), a family noted for containing phosphorylases that act on β-mannosides. nih.govmdpi.com

The discovery of MGP has been pivotal, revealing a new microbial pathway for mannan catabolism. nih.gov Structural studies of MGP from Ruminococcus albus have revealed a unique homohexameric structure. nih.gov The ongoing exploration of microbial genomes, particularly from diverse gut microbiomes, will likely uncover additional MGP variants and other novel enzymes with unique specificities and properties related to this disaccharide. nih.gov

To date, specific enzyme engineering studies targeting 4-O-beta-D-mannosyl-D-glucose phosphorylase (MGP) are not widely documented in published literature. However, the field of enzyme engineering offers robust strategies that could be applied to tailor MGP for biotechnological purposes, such as in biorefining or the synthesis of specialized oligosaccharides. nih.gov Future research will likely focus on several key areas:

Enhanced Catalytic Activity: Techniques like directed evolution could be employed to improve the catalytic rate (kcat) of MGP. This process involves iterative rounds of gene mutation and screening to select for variants with enhanced performance. nih.gov For instance, DNA shuffling could be used to create libraries of MGP variants, which are then screened for faster conversion of this compound. nih.gov

Altered Substrate Specificity: Rational design, guided by the crystal structure of MGP, could be used to modify the active site. nih.gov Site-directed mutagenesis of residues in the substrate-binding pocket could alter the enzyme's specificity, potentially enabling it to act on similar, but distinct, mannosyl-oligosaccharides or to favor the synthetic (reverse) reaction over the phosphorolytic (forward) reaction. mdpi.com

Improved Stability: For industrial applications, enhancing the thermal and pH stability of MGP would be crucial. Computational methods and rational design can predict mutations that increase protein rigidity and stability without compromising activity. mdpi.com

These engineering efforts could transform MGP from a mere metabolic enzyme into a valuable biocatalyst for green chemistry applications.

The catalytic mechanism of 4-O-beta-D-mannosyl-D-glucose phosphorylase (MGP) appears to be unconventional compared to other known disaccharide phosphorylases. nih.gov X-ray crystallography of MGP revealed that a key aspartate residue (Asp131), presumed to act as the general acid/base catalyst, is not located near the glycosidic oxygen that requires protonation for cleavage. nih.gov This structural peculiarity suggests a departure from the canonical mechanism and opens up new avenues for mechanistic investigation.

Future research will likely focus on elucidating this novel catalytic process. It is possible that a water molecule mediates the proton transfer, or that the enzyme utilizes a different residue or a substrate-assisted mechanism. The GH130 family, to which MGP belongs, is known for its mechanistic diversity, containing both phosphorylases and hydrolases that cleave β-mannosidic linkages. nih.gov Some members of this family lack the conserved residues required to bind the phosphate (B84403) nucleophile and instead function as hydrolases, using water to cleave the glycosidic bond. nih.gov Understanding how MGP achieves efficient phosphorolysis with its unique active site architecture is a key question that could reveal new principles of enzyme catalysis.

Integration into Systems Glycobiology for Network-Level Understanding

The metabolism of this compound is a critical node in the complex system of nutrient processing within the human gut microbiome. A systems glycobiology approach, which combines genomics, proteomics, and metabolomics with computational modeling, is essential for a network-level understanding. nih.govyoutube.com

In gut bacteria like Bacteroides fragilis, this disaccharide is part of a well-defined mannan catabolic pathway . nih.govwikipedia.org The process begins with extracellular endo-β-mannanases breaking down complex mannans into smaller oligosaccharides. researchgate.netnih.gov These are then imported into the cell, where a mannobiose 2-epimerase can convert mannobiose into this compound. nih.govresearchgate.net MGP then cleaves this disaccharide, feeding the resulting monosaccharides into central metabolism. nih.govuniprot.org

This pathway highlights key concepts in microbial ecology:

Niche Specialization: The ability to utilize mannans, a common dietary fiber, allows organisms like B. fragilis and R. intestinalis to occupy a specific nutritional niche. nih.gov

Cross-Feeding and Competition: Some bacteria, like Bacteroides salyersiae, employ a "sharing" strategy by releasing manno-oligosaccharides that can be used by other species, fostering complex community interactions. biorxiv.org This contrasts with "selfish" mechanisms where all breakdown occurs intracellularly. biorxiv.org

Metabolic Modeling: Genome-scale metabolic models can predict the flow of metabolites (fluxes) through these pathways, helping to understand how dietary inputs influence the production of fermentation products like short-chain fatty acids. plos.org

Development of Advanced Spectroscopic and Imaging Probes

To visualize and quantify the dynamics of this compound metabolism in real-time and within complex biological systems, the development of advanced molecular probes is essential. Currently, there is a lack of probes designed specifically for this disaccharide. However, research on related molecules provides a clear roadmap for future development.

Emerging research avenues include:

Fluorescently Labeled Substrates: Synthesizing derivatives of this compound with fluorescent tags (e.g., coumarin, dansyl) would allow for sensitive detection in enzyme assays and potentially for imaging uptake and localization in cells. nih.govnih.gov For example, fluorescently labeled mannosides have been successfully used to measure the activity of mannosyltransferases. nih.gov

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors could be designed. A common approach involves a lectin like Concanavalin A (ConA), which binds mannose and glucose, and a fluorescently labeled competitor ligand. researchgate.net The displacement of the fluorescent ligand by the target analyte (or a related sugar) results in a change in FRET signal, enabling quantification. researchgate.net

Nanoparticle-Based Sensors: Fluorescent nanomaterials, such as quantum dots or dye-doped silica (B1680970) nanoparticles, can be functionalized with recognition elements (e.g., MGP enzyme or a specific binding protein) to create highly sensitive biosensors for detecting the disaccharide in various samples. mdpi.com

These tools would move the study of this compound from in vitro characterization to in situ and in vivo functional analysis.

Exploration of Physiological Roles in Higher Organisms Beyond Microbial Interactions

The established role of this compound is as a bacterial metabolite derived from dietary fiber. nih.gov Its direct physiological function in higher organisms like plants and animals is largely an unexplored frontier. However, the biological activities of its constituent parts and related oligosaccharides suggest intriguing possibilities.

Plant Biology: Plants synthesize and degrade mannans as structural components and energy reserves. nih.govoup.com Endo-mannanases in plants can hydrolyze mannans to produce oligosaccharides, which may act as signaling molecules to regulate cell growth and secondary cell wall formation. oup.com It is conceivable that this compound, or similar manno-oligosaccharides, could function as signals in plant development, though this remains to be demonstrated.

Animal and Human Physiology: While mammals can absorb and utilize free D-mannose (B1359870) for glycoprotein (B1211001) synthesis, a direct role for the disaccharide this compound is not known. oup.com However, breakdown products from dietary fibers can have significant physiological effects. For instance, β-(1→4)-mannobiose, a structurally similar disaccharide, has been shown to act as an immunostimulatory molecule in murine dendritic cells by binding to the TLR4/MD-2 complex. nih.gov This raises the question of whether this compound, as a product of gut microbial mannan degradation, could also modulate host immune responses.

Future research should investigate whether this disaccharide can be absorbed from the gut and if it possesses any signaling or immunomodulatory properties in mammalian systems, potentially linking microbial fiber metabolism directly to host physiology.

Q & A

Q. What are the optimal methods for synthesizing 4-O-β-D-mannopyranosyl-D-glucose with high stereochemical purity?

Answer: Synthesis typically involves regioselective glycosylation using activated mannopyranosyl donors (e.g., trichloroacetimidates or thioglycosides) under controlled conditions. For example:

  • Stepwise glycosylation : Use a mannose donor with a temporary protecting group (e.g., acetyl or benzyl) at the C-4 position to ensure β-linkage specificity .
  • Enzymatic synthesis : Glycosyltransferases like β-1,4-mannosyltransferases can catalyze the formation of β-linked disaccharides with high fidelity, though substrate specificity must be validated via kinetic assays .
  • Quality control : Confirm stereochemistry using NMR (e.g., 1H^1H, 13C^{13}C, HSQC) and compare with reference data for β-mannosidic linkages (e.g., JH1H212J_{H1-H2} \approx 1-2 Hz for β-configuration) .

Q. How can the structural stability of 4-O-β-D-mannopyranosyl-D-glucose be assessed under physiological conditions?

Answer:

  • Hydrolysis kinetics : Monitor glycosidic bond cleavage at varying pH (4–8) and temperatures (25–37°C) using HPLC or mass spectrometry to quantify degradation products .
  • Molecular dynamics (MD) simulations : Model the disaccharide in aqueous environments to predict bond flexibility and solvent interactions, focusing on hydrogen bonding at the β-(1→4) linkage .
  • Comparative analysis : Contrast stability with α-linked analogs (e.g., 4-O-α-D-mannopyranosyl-D-mannose), which exhibit faster hydrolysis due to axial linkage strain .

Advanced Research Questions

Q. How does 4-O-β-D-mannopyranosyl-D-glucose interact with glycoside hydrolases, and what mechanistic insights can be derived?

Answer:

  • Enzyme inhibition assays : Use synthetic substrates (e.g., para-nitrophenyl glycosides) to test inhibition of β-mannosidases. Measure KiK_i values to compare affinity with natural substrates .
  • X-ray crystallography : Co-crystallize the disaccharide with hydrolases (e.g., GH26 or GH113 families) to resolve active-site interactions, particularly the role of conserved acidic residues in stabilizing the transition state .
  • Isotope labeling : Incorporate 18O^{18}O at the glycosidic oxygen to track hydrolytic mechanisms (retaining vs. inverting) via mass spectrometry .

Q. What strategies resolve contradictions in reported biological roles of 4-O-β-D-mannopyranosyl-D-glucose in pathogen-host interactions?

Answer:

  • Glycan microarray screening : Profile binding affinity to lectins (e.g., DC-SIGN or MBL) across pathogen surfaces (e.g., fungal or bacterial cell walls) to identify context-dependent recognition patterns .
  • Knockout models : Use CRISPR/Cas9 to delete genes encoding β-mannosyltransferases in model organisms (e.g., Arabidopsis or C. elegans) and observe phenotypic changes in pathogen resistance .
  • Meta-analysis : Cross-reference transcriptomic datasets (e.g., GEO or ArrayExpress) to correlate disaccharide presence with immune response pathways (e.g., NF-κB or MAPK) .

Q. How can 4-O-β-D-mannopyranosyl-D-glucose be utilized to study glycan assembly in synthetic glycobiology?

Answer:

  • Chemoenzymatic modular assembly : Combine chemical synthesis of core structures with enzymatic elongation using glycosyltransferases to generate complex glycoconjugates (e.g., glycoproteins or glycolipids) .
  • Click chemistry : Functionalize the disaccharide with azide/alkyne tags for site-specific conjugation to carriers (e.g., gold nanoparticles or dendrimers) for vaccine development .
  • NMR-guided optimization : Use 1H^1H-13C^{13}C HMBC to monitor glycosylation efficiency and minimize side products during iterative synthesis .

Key Considerations for Experimental Design

  • Biological relevance : Validate disaccharide activity in in vitro models (e.g., macrophage assays) before transitioning to in vivo systems .
  • Data reproducibility : Use orthogonal methods (e.g., MALDI-TOF and LC-MS) to confirm glycan structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.